Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol
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Overview
Description
Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a substituted ethanolamineIt is a white crystalline solid that forms a colorless solution in water and is known for its strong acidic properties . The compound 2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol is an ethanolamine derivative, which is often used in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol typically involves multiple steps:
Synthesis of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates with nitric acid or by heating sodium formate in the presence of an alkali catalyst.
Synthesis of 2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol: This compound can be synthesized by reacting 3-(3-propan-2-ylphenoxy)propylamine with ethylene oxide under controlled conditions.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates using nitric acid or the heating of sawdust with caustic alkalies . The production of ethanolamine derivatives like 2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol typically involves the reaction of the appropriate amine with ethylene oxide in large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: Oxalic acid can be reduced to formic acid under specific conditions.
Substitution: The ethanolamine derivative can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Nitric acid is commonly used as an oxidizing agent for oxalic acid.
Reduction: Hydrogen gas in the presence of a catalyst can be used for the reduction of oxalic acid.
Substitution: Strong bases or acids can catalyze substitution reactions involving the ethanolamine derivative.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Various substituted ethanolamine derivatives depending on the nucleophile used.
Scientific Research Applications
Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol involves its interaction with various molecular targets and pathways:
Oxalic Acid: Acts as a strong acid and chelating agent, binding to metal ions and affecting their availability in biological systems.
Ethanolamine Derivative: Interacts with cellular receptors and enzymes, potentially modulating their activity and influencing various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid used in various industrial applications.
Calcium Oxalate: A naturally occurring form of oxalic acid found in plants and animals.
Uniqueness
Oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol is unique due to its combination of oxalic acid and ethanolamine properties, allowing it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
oxalic acid;2-[3-(3-propan-2-ylphenoxy)propylamino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2.C2H2O4/c1-12(2)13-5-3-6-14(11-13)17-10-4-7-15-8-9-16;3-1(4)2(5)6/h3,5-6,11-12,15-16H,4,7-10H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZSRMSNHKXALU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCNCCO.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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